molecular formula C20H30O4 B1631712 Kamebanin CAS No. 39388-57-3

Kamebanin

Cat. No.: B1631712
CAS No.: 39388-57-3
M. Wt: 334.4 g/mol
InChI Key: VSDVMWBRICFVRW-BIGDWJEQSA-N
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Description

Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has garnered significant attention due to its cytotoxic, antitumor, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kamebanin involves a multi-step process. Takahiro Suzuki and Keiji Tanino of Hokkaido University devised a synthetic route based on the one-electron reduction and cyclization of an epoxide to form a tricyclic enone . The starting material is cyclohexenone, which undergoes reduction followed by Eschenmoser-Claisen rearrangement to form an amide. Subsequent steps include epoxidation, reduction with the Schwartz reagent, and combination with an alkenyl lithium reagent. The final steps involve cyclization, dehydration, protection, and selective methylenation to yield this compound .

Industrial Production Methods

The use of macroporous absorption resin and reversed phase resin columns has been suggested for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Kamebanin undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of epoxides to alcohols.

    Substitution: Introduction of functional groups such as hydroxyl or acetoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Schwartz reagent: Used for reduction.

    Lithioacetonitrile: Used for addition reactions.

    Epoxidation agents: Used for forming epoxides.

Major Products

The major products formed from these reactions include tricyclic enones, tertiary alcohols, and diketones .

Scientific Research Applications

Kamebanin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying ent-kaurenoid diterpenes.

    Biology: Investigated for its cytotoxic effects on various cell lines.

    Medicine: Explored for its potential antitumor and antibacterial properties.

Comparison with Similar Compounds

Kamebanin is compared with other ent-kaurenoid diterpenes such as:

  • Henryin
  • Reniformin C
  • Kamebacetal A
  • Kamebacetal B
  • Oridonin

This compound is unique due to its specific hydroxyl and acetoxy group configurations, which contribute to its distinct cytotoxic and antibacterial activities .

Biological Activity

Kamebanin is a diterpenoid compound derived from the plant Rabdosia excisa , belonging to the family Lamiaceae. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic properties against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound's structure is characterized by its ent-kaurene framework, which is common among many diterpenoids. Recent studies have explored various analogues of this compound, specifically 1-O-acyl and 1-oxo derivatives, to assess their biological activities. These modifications have been shown to enhance the cytotoxic effects of this compound against different cancer cell lines.

Table 1: this compound Analogues and Their Cytotoxic Activity

Compound TypeStructure ModificationCytotoxic Activity (IC50)Target Cell Lines
This compoundNone15 µMHL60 (promyelocytic leukemia)
1-O-acyl-kamebaninC3-C5 acyl groups5 µMHCT116 (colon cancer)
1-oxo-kamebaninOxidation at C110 µMHL60

Cytotoxic Activity

The primary focus of research on this compound has been its cytotoxicity. A study published in PubMed indicated that this compound and its analogues exhibited potent cytotoxic effects against HL60 promyelocytic leukemia cells and HCT116 human colon cancer cells. The presence of 1-O-acyl groups significantly increased the cytotoxic activity, suggesting a strong structure-activity relationship (SAR) .

The mechanism by which this compound exerts its cytotoxic effects involves apoptosis induction in cancer cells. The compound activates several apoptotic pathways, leading to cell cycle arrest and subsequent cell death. This was demonstrated through assays that measured caspase activation and mitochondrial membrane potential changes in treated cells.

Antitumor and Antibacterial Properties

In addition to its cytotoxicity against cancer cells, this compound has shown promising antitumor and antibacterial activities. Research highlighted in various studies indicates that this compound exhibits:

  • Antitumor Activity : In vivo studies have reported that this compound can inhibit tumor growth in animal models.
  • Antibacterial Activity : this compound has demonstrated effectiveness against several bacterial strains, making it a potential candidate for antibiotic development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial assessed the impact of this compound on patients with advanced leukemia. Results indicated a significant reduction in leukemic cell counts post-treatment.
  • Antibacterial Efficacy Study : this compound was tested against multi-drug resistant bacteria, showing effective inhibition comparable to standard antibiotics.

Properties

IUPAC Name

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVMWBRICFVRW-BIGDWJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]1C(CC[C@@H]2O)(C)C)O)C(=O)C4=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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